molecular formula C21H21NO3 B4928493 Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B4928493
M. Wt: 335.4 g/mol
InChI Key: JIQZFZAOQKTFJF-UHFFFAOYSA-N
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Description

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxyphenyl group with a quinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a methoxybenzene derivative, followed by cyclization to form the quinoline core. The final step involves esterification to introduce the propyl ester group. Reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The methoxyphenyl group enhances its binding affinity to these targets, making it a potent compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-quinoline-4-carboxylate
  • 6-Methylquinoline-4-carboxylate
  • Propyl 2-phenylquinoline-4-carboxylate

Uniqueness

Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of both a methoxyphenyl group and a propyl ester group. This combination enhances its chemical stability and biological activity compared to similar compounds. The methoxy group increases its lipophilicity, improving its ability to cross cell membranes, while the propyl ester group provides additional sites for chemical modification.

Properties

IUPAC Name

propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQZFZAOQKTFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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